molecular formula C22H20N2O3S B3576322 5-PHENYL-4-(THIOPHEN-2-YL)-2-(3,4,5-TRIMETHOXYPHENYL)-1H-IMIDAZOLE

5-PHENYL-4-(THIOPHEN-2-YL)-2-(3,4,5-TRIMETHOXYPHENYL)-1H-IMIDAZOLE

Cat. No.: B3576322
M. Wt: 392.5 g/mol
InChI Key: HQRXJYKGUASHGB-UHFFFAOYSA-N
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Description

5-PHENYL-4-(THIOPHEN-2-YL)-2-(3,4,5-TRIMETHOXYPHENYL)-1H-IMIDAZOLE is a complex organic compound that features a combination of phenyl, thiophene, and trimethoxyphenyl groups attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-PHENYL-4-(THIOPHEN-2-YL)-2-(3,4,5-TRIMETHOXYPHENYL)-1H-IMIDAZOLE typically involves multi-step organic reactions. A common approach might include:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines in the presence of an acid catalyst.

    Introduction of the phenyl, thiophene, and trimethoxyphenyl groups: These groups can be introduced through various coupling reactions, such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions could target the imidazole ring or the aromatic groups, using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Halogens (Br2, Cl2), nucleophiles (NH3, OH-)

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation of the thiophene ring might yield sulfoxides or sulfones.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in metal-catalyzed reactions.

    Organic Synthesis: It may serve as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

Medicine

    Therapeutic Agents: Investigation into its potential as an anti-cancer or anti-inflammatory agent.

Industry

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole
  • 5-Phenyl-4-(thiophen-2-yl)-1H-imidazole

Uniqueness

The presence of both thiophene and trimethoxyphenyl groups in 5-PHENYL-4-(THIOPHEN-2-YL)-2-(3,4,5-TRIMETHOXYPHENYL)-1H-IMIDAZOLE may confer unique electronic and steric properties, making it distinct from other similar compounds.

Properties

IUPAC Name

4-phenyl-5-thiophen-2-yl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c1-25-16-12-15(13-17(26-2)21(16)27-3)22-23-19(14-8-5-4-6-9-14)20(24-22)18-10-7-11-28-18/h4-13H,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRXJYKGUASHGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC(=C(N2)C3=CC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-PHENYL-4-(THIOPHEN-2-YL)-2-(3,4,5-TRIMETHOXYPHENYL)-1H-IMIDAZOLE
Reactant of Route 2
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5-PHENYL-4-(THIOPHEN-2-YL)-2-(3,4,5-TRIMETHOXYPHENYL)-1H-IMIDAZOLE
Reactant of Route 3
5-PHENYL-4-(THIOPHEN-2-YL)-2-(3,4,5-TRIMETHOXYPHENYL)-1H-IMIDAZOLE
Reactant of Route 4
5-PHENYL-4-(THIOPHEN-2-YL)-2-(3,4,5-TRIMETHOXYPHENYL)-1H-IMIDAZOLE
Reactant of Route 5
5-PHENYL-4-(THIOPHEN-2-YL)-2-(3,4,5-TRIMETHOXYPHENYL)-1H-IMIDAZOLE
Reactant of Route 6
Reactant of Route 6
5-PHENYL-4-(THIOPHEN-2-YL)-2-(3,4,5-TRIMETHOXYPHENYL)-1H-IMIDAZOLE

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